2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-3-methylbutanamide
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Overview
Description
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-3-methylbutanamide is a complex organic compound that features a pyrrolidine ring, a benzyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-3-methylbutanamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.
Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between the amine group of the pyrrolidine derivative and a carboxylic acid or its derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylpropanamide
- 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylbutanamide
Uniqueness
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-3-methylbutanamide is unique due to its specific structural features, such as the combination of a pyrrolidine ring, a benzyl group, and an amide linkage. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H25N3O |
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Molecular Weight |
275.39 g/mol |
IUPAC Name |
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-3-methylbutanamide |
InChI |
InChI=1S/C16H25N3O/c1-12(2)15(17)16(20)18-14-8-9-19(11-14)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11,17H2,1-2H3,(H,18,20)/t14-,15?/m0/s1 |
InChI Key |
XKZKAPZLJSQVNX-MLCCFXAWSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N[C@H]1CCN(C1)CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)C(C(=O)NC1CCN(C1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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